molecular formula C21H17FN4O3 B2750723 1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251693-20-5

1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2750723
CAS RN: 1251693-20-5
M. Wt: 392.39
InChI Key: HFRCWAJXBQAWHU-UHFFFAOYSA-N
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Description

1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives, including AKOS021894198, have demonstrated antiviral properties. For instance:

Anti-Inflammatory Properties

Certain indole derivatives, including AKOS021894198, exhibit anti-inflammatory and analgesic activities. Notably:

Respirator Fit Capability Testing (ASTM F3407-21)

Interestingly, the compound “F3407-0090” is associated with a standard test method for respirator fit capability. The ASTM F3407-21 assesses the fit of air-purifying, half-facepiece respirators, ensuring they properly seal to the wearer’s face . Although this application is unrelated to biological activity, it highlights the compound’s diverse uses.

Synthetic Chemistry and Scaffold Development

Indole derivatives serve as valuable scaffolds in synthetic chemistry. Researchers use them to create novel drug molecules and explore various pharmacological activities. The indole nucleus’s broad-spectrum biological properties make it an attractive building block for drug design .

Imidazole Synthesis and Beyond

Indole derivatives also contribute to the synthesis of other heterocyclic compounds. For example, they play a role in imidazole synthesis, which has applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-12-7-8-16(15(22)9-12)24-20(28)17-18(27)14-10-23-26(19(14)25-21(17)29)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,24,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCWAJXBQAWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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